[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a specific type of triacylglycerol, a class of lipids that are esters derived from glycerol and three fatty acids. This compound is characterized by its unique fatty acid composition, which includes palmitoleic acid (16:1(9Z)), stearic acid (18:0), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Triacylglycerols are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. Chemical synthesis often involves the use of acid or base catalysts under controlled temperature and pressure conditions. Enzymatic synthesis, on the other hand, utilizes lipases to catalyze the esterification reaction, offering higher specificity and milder reaction conditions.
Industrial Production Methods
Industrial production of triacylglycerols generally involves the extraction and purification of natural oils and fats, followed by fractionation to obtain the desired fatty acid composition. The process includes steps such as degumming, neutralization, bleaching, and deodorization to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acids can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acids can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxygen or ozone, often in the presence of a catalyst such as cobalt or manganese.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols (e.g., methanol) with a base catalyst like sodium methoxide.
Major Products
Oxidation: Hydroperoxides, aldehydes, ketones.
Reduction: Saturated triacylglycerols.
Hydrolysis: Free fatty acids, glycerol.
Transesterification: Methyl esters of fatty acids, glycerol.
Scientific Research Applications
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its potential effects on cardiovascular health and inflammatory responses due to the presence of arachidonic acid.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its unique fatty acid composition.
Mechanism of Action
The biological effects of [(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate are primarily mediated through its hydrolysis to release free fatty acids and glycerol. Arachidonic acid, one of the fatty acids, is a precursor to eicosanoids, which are signaling molecules involved in inflammatory and immune responses. The compound can also influence lipid metabolism and energy homeostasis through its interaction with various enzymes and receptors involved in lipid processing.
Comparison with Similar Compounds
Similar Compounds
- TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
Uniqueness
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of arachidonic acid makes it particularly significant in biological systems, as it is a key precursor to bioactive lipid mediators. This compound’s unique structure allows for specific interactions with enzymes and receptors, differentiating it from other triacylglycerols with different fatty acid compositions.
Properties
Molecular Formula |
C57H100O6 |
---|---|
Molecular Weight |
881.4 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-25,27,30,32,38,41,54H,4-15,17-18,20,22-23,26,28-29,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,32-30-,41-38-/t54-/m1/s1 |
InChI Key |
ITWBZDOMDJKFCH-PXZCBWGVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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